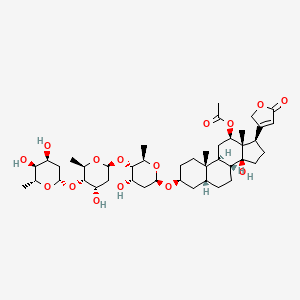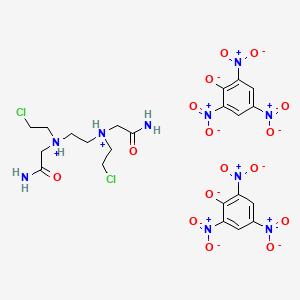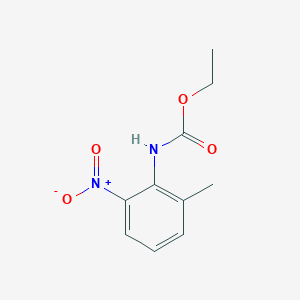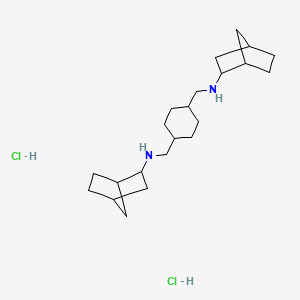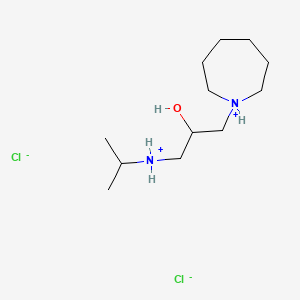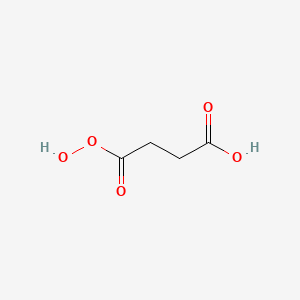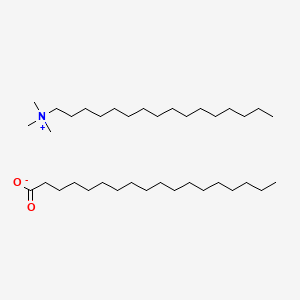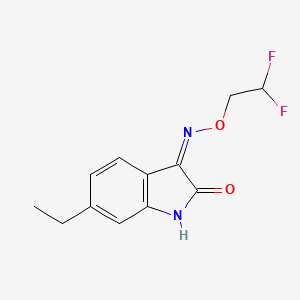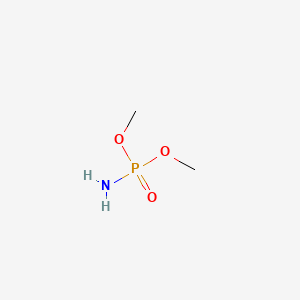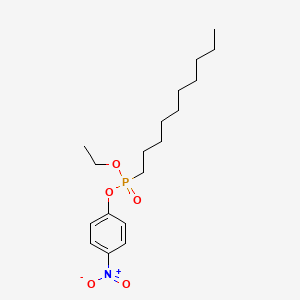
p-Nitrophenyl ethyl decylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl ethyl decylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-nitrophenyl ring, an ethyl group, and a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl decylphosphonate typically involves the reaction of p-nitrophenol with ethyl decylphosphonate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester bond. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: p-Nitrophenyl ethyl decylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in organic solvents such as dichloromethane.
Major Products:
Hydrolysis: p-Nitrophenol and ethyl decylphosphonic acid.
Nucleophilic Substitution: Substituted p-nitrophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrophenyl ethyl decylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds .
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of p-Nitrophenyl ethyl decylphosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine .
Vergleich Mit ähnlichen Verbindungen
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
EPNO (O-ethyl O-p-nitrophenyl phenylphosphonate): Similar in structure but lacks the decyl chain.
Eigenschaften
CAS-Nummer |
10368-20-4 |
|---|---|
Molekularformel |
C18H30NO5P |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-[decyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C18H30NO5P/c1-3-5-6-7-8-9-10-11-16-25(22,23-4-2)24-18-14-12-17(13-15-18)19(20)21/h12-15H,3-11,16H2,1-2H3 |
InChI-Schlüssel |
QAZQTRDRKXPDMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


